1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide
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Overview
Description
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is a quaternary ammonium compound with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide typically involves the quaternization of a piperidine derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 1,2-dimethylpiperidine.
Quaternization: The piperidine derivative is reacted with 2-(propanoylsulfanyl)ethyl iodide under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale quaternization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The sulfur atom in the propanoylsulfanyl group can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used, resulting in the replacement of the iodide ion.
Oxidation: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction: Reduction can yield thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Investigated for its potential antimicrobial properties due to the presence of the quaternary ammonium group.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable ionic complexes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylpiperidinium iodide: Lacks the propanoylsulfanyl group, making it less versatile in chemical reactions.
1-Methyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide: Similar structure but with only one methyl group, affecting its reactivity and properties.
Uniqueness
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is unique due to the combination of the quaternary ammonium group and the propanoylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
85109-31-5 |
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Molecular Formula |
C12H24INOS |
Molecular Weight |
357.30 g/mol |
IUPAC Name |
S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] propanethioate;iodide |
InChI |
InChI=1S/C12H24NOS.HI/c1-4-12(14)15-10-9-13(3)8-6-5-7-11(13)2;/h11H,4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NIOTXPWUCCJSII-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)SCC[N+]1(CCCCC1C)C.[I-] |
Origin of Product |
United States |
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